molecular formula C8H16N2O3S B8810567 H-Met-Ala-OH

H-Met-Ala-OH

Cat. No.: B8810567
M. Wt: 220.29 g/mol
InChI Key: JHKXZYLNVJRAAJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Met-Ala-OH is a dipeptide composed of methionine (Met) and alanine (Ala) residues linked via a peptide bond. Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of 220.29 g/mol (calculated from sequence data) . The methionine residue contributes a thioether side chain (-CH₂CH₂SCH₃), imparting hydrophobicity and sulfur-based reactivity, while alanine adds a simple methyl group (-CH₃), influencing conformational flexibility. This dipeptide is often used in peptide synthesis, biochemical studies, and as a substrate for enzymatic assays due to its moderate polarity and stability in aqueous solutions .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

JHKXZYLNVJRAAJ-WDSKDSINSA-N

SMILES

CC(C(=O)O)NC(=O)C(CCSC)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Ala-OH typically involves the formation of a peptide bond between methionine and alanine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. This method involves the use of genetically engineered microorganisms that can produce the dipeptide in large quantities. The fermentation process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

H-Met-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Met-Ala-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Met-Ala-OH exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between H-Met-Ala-OH and related dipeptides/amino acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features LogP/XLogP3 Solubility Applications Reference
This compound C₇H₁₄N₂O₃S 220.29 Methionine-Alanine dipeptide, free termini Not reported Moderate (aqueous) Enzyme substrates, peptide synthesis
H-Ala-Beta-Ala-OH C₆H₁₂N₂O₃ 160.17 Alanine-β-alanine dipeptide (β-alanine backbone) XLogP3: -3.8 High hydrophilicity Collagen mimics, pH-sensitive studies
Z-Ala-Met-OH C₁₆H₂₂N₂O₅S 354.42 Z-protected N-terminus, methionine residue LogP: 2.41 Low (DMSO-compatible) Protected intermediate in solid-phase synthesis
H-Met-Asn-OH C₉H₁₇N₃O₄S 263.32 Methionine-Asparagine dipeptide, carboxamide Not reported Soluble in DMSO Glycopeptide research, protein folding
H-Gly-Met-OH C₇H₁₄N₂O₃S 194.25 Glycine-Methionine dipeptide Not reported Moderate (aqueous) Model for sulfur metabolism studies
L-Ala-Sar-OH C₆H₁₂N₂O₃ 160.17 Alanine-Sarcosine (N-methylglycine) dipeptide Not reported High hydrophilicity Membrane permeability studies

Key Comparisons:

Backbone Flexibility :

  • This compound and H-Gly-Met-OH adopt standard α-peptide backbones, whereas H-Ala-Beta-Ala-OH contains a β-alanine residue, increasing conformational rigidity .
  • L-Ala-Sar-OH incorporates sarcosine (N-methylglycine), which reduces hydrogen-bonding capacity compared to this compound .

Hydrophobicity :

  • Z-Ala-Met-OH, with a benzyloxycarbonyl (Z) protecting group, exhibits higher hydrophobicity (LogP = 2.41) than this compound, making it suitable for organic-phase reactions .
  • H-Ala-Beta-Ala-OH’s XLogP3 (-3.8) indicates extreme hydrophilicity, ideal for aqueous biochemical assays .

Functional Group Reactivity :

  • H-Met-Asn-OH’s asparagine residue introduces a carboxamide group, enabling hydrogen bonding and participation in glycosylation pathways, unlike this compound .
  • The thioether group in methionine-containing peptides (e.g., this compound, H-Gly-Met-OH) can undergo oxidation to methionine sulfoxide or sulfone, affecting stability .

Synthesis Methods :

  • This compound and similar dipeptides are typically synthesized using carbodiimide coupling agents (e.g., DCC) or uronium salts (e.g., HATU) in DMF .
  • Z-Ala-Met-OH requires selective deprotection steps, adding complexity compared to unprotected dipeptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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